molecular formula C14H6Cl2F4O3 B14439334 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid CAS No. 77227-98-6

2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid

Cat. No.: B14439334
CAS No.: 77227-98-6
M. Wt: 369.1 g/mol
InChI Key: BGRDERRVYOXFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is a complex organic compound that features both chloro and fluoro substituents on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid typically involves multiple steps, including halogenation and coupling reactions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various targets. These interactions can lead to changes in biological activity and chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid is unique due to its specific combination of chloro, fluoro, and trifluoromethyl substituents, which can significantly influence its chemical reactivity and potential applications. This combination of substituents can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

CAS No.

77227-98-6

Molecular Formula

C14H6Cl2F4O3

Molecular Weight

369.1 g/mol

IUPAC Name

2-chloro-5-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]benzoic acid

InChI

InChI=1S/C14H6Cl2F4O3/c15-9-2-1-7(5-8(9)13(21)22)23-12-10(16)3-6(4-11(12)17)14(18,19)20/h1-5H,(H,21,22)

InChI Key

BGRDERRVYOXFQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)F)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.